

An In-depth Technical Guide to the Synthesis and Properties of Vinyl Carbamate

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl carbamate, a reactive chemical intermediate, holds significance in organic synthesis and toxicology. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and metabolic fate. Detailed experimental protocols for key synthetic methodologies are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document elucidates the metabolic activation pathway of vinyl carbamate leading to DNA adduct formation and outlines a typical workflow for assessing its carcinogenicity, visualized through Graphviz diagrams. This guide is intended to be a valuable resource for researchers in organic chemistry, toxicology, and drug development.

Introduction

Vinyl carbamate (ethenyl carbamate) is an organic compound with the chemical formula C₃H₅NO₂. It is a white crystalline solid and is recognized for its role as a potent promutagen and carcinogen.[1][2] Its structure, featuring both a vinyl group and a carbamate moiety, makes it a versatile precursor in the synthesis of various organic molecules and polymers.[3] However, its high reactivity and toxicity necessitate careful handling and a thorough understanding of its chemical behavior.

The carbamate group is a key structural motif in many approved drugs and prodrugs, often used as a stable surrogate for peptide bonds.[4] While **vinyl carbamate** itself is not a



therapeutic agent, the study of its synthesis and reactivity provides valuable insights for the development of novel carbamate-containing compounds with potential pharmacological applications. This guide aims to provide a detailed technical overview of **vinyl carbamate**, focusing on its synthesis and properties relevant to research and development.

Physicochemical and Spectroscopic Properties

Vinyl carbamate is a white crystalline solid with moderate solubility in water.[5] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of Vinyl Carbamate

Property	Value	Reference(s)
IUPAC Name	ethenyl carbamate	[5]
CAS Number	15805-73-9	[6]
Molecular Formula	C ₃ H ₅ NO ₂	[5]
Molecular Weight	87.08 g/mol	[5]
Melting Point	52-54 °C (126-129 °F)	[5][6]
Appearance	White to off-white solid	[6]
Solubility	Moderately soluble in water. Soluble in Dichloromethane, DMSO.	[5][6]
SMILES	C=COC(=O)N	[5]
InChIKey	LVLANIHJQRZTPY- UHFFFAOYSA-N	[5]

Table 2: Spectroscopic Data of Vinyl Carbamate



Spectroscopy	Peak Assignments	Reference(s)
¹H NMR	Predicted δ (ppm): ~7.0-7.2 (dd, 1H, -O-CH=), ~4.5-4.8 (dd, 1H, =CH ₂ cis), ~4.2-4.5 (dd, 1H, =CH ₂ trans), ~4.0-5.0 (br s, 2H, -NH ₂)	General NMR chemical shift knowledge.[4][7]
¹³ C NMR	Predicted δ (ppm): ~155-160 (C=O), ~140-145 (-O-CH=), ~90-95 (=CH ₂)	General ¹³ C NMR chemical shift knowledge.[8][9]
FTIR	v (cm ⁻¹): ~3400-3300 (N-H stretch), ~3100-3000 (C-H stretch, vinyl), ~1730-1700 (C=O stretch, carbamate), ~1640 (C=C stretch, vinyl), ~1250 (C-O stretch)	General IR frequency knowledge.[10][11][12][13]
Mass Spec.	m/z: 87 (M+), fragments corresponding to loss of NH ₂ , C=O, OCH=CH ₂	General fragmentation patterns.[14][15][16][17][18]

Note: Experimentally obtained and fully assigned spectra for **vinyl carbamate** are not readily available in the public domain. The provided data is based on predicted values and typical ranges for the respective functional groups.

Synthesis of Vinyl Carbamate

Several synthetic routes to **vinyl carbamate** have been reported, each with its own advantages and disadvantages. The most common methods are detailed below.

From Vinyl Chloroformate and Ammonia

This is the most direct method for the synthesis of **vinyl carbamate**, involving the reaction of vinyl chloroformate with ammonia. Vinyl chloroformate is a highly reactive and toxic reagent and must be handled with extreme caution.

Reaction Scheme:



Experimental Protocol:

- Materials: Vinyl chloroformate, anhydrous ammonia, anhydrous diethyl ether.
- Procedure:
 - A solution of vinyl chloroformate in anhydrous diethyl ether is cooled to 0 °C in a threenecked flask equipped with a stirrer, a gas inlet tube, and a condenser.
 - Anhydrous ammonia gas is bubbled through the stirred solution at a slow rate. The reaction is exothermic and the temperature should be maintained at 0-5 °C.
 - Ammonium chloride precipitates as a white solid. The reaction is monitored by TLC until the vinyl chloroformate is consumed.
 - The reaction mixture is filtered to remove the ammonium chloride precipitate.
 - The ethereal solution is washed with cold water and brine, then dried over anhydrous sodium sulfate.
 - The solvent is removed under reduced pressure to yield crude **vinyl carbamate**.
 - The product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Yield: Moderate to good.

Two-Step Synthesis from 2-Chloroethyl Chloroformate

This method avoids the direct use of vinyl chloroformate in the final step and proceeds via a 2-chloroethyl carbamate intermediate.

Reaction Scheme:

Step 1: Cl-CH₂CH₂-O-CO-Cl + 2 NH₃ \rightarrow Cl-CH₂CH₂-O-CO-NH₂ + NH₄Cl Step 2: Cl-CH₂CH₂-O-CO-NH₂ + Base \rightarrow CH₂=CH-O-CO-NH₂ + Base·HCl

Experimental Protocol:



- Materials: 2-Chloroethyl chloroformate, anhydrous ammonia, a strong non-nucleophilic base (e.g., potassium tert-butoxide), anhydrous diethyl ether, tert-butanol.
- Procedure:
 - Step 1: Synthesis of 2-Chloroethyl Carbamate:
 - A solution of 2-chloroethyl chloroformate in anhydrous diethyl ether is reacted with anhydrous ammonia as described in section 3.1.
 - After workup, the 2-chloroethyl carbamate is isolated.
 - Step 2: Dehydrochlorination:
 - The 2-chloroethyl carbamate is dissolved in a suitable solvent such as tert-butanol.
 - A solution of a strong base, such as potassium tert-butoxide, in tert-butanol is added dropwise to the stirred solution at room temperature.
 - The reaction mixture is stirred for several hours and monitored by TLC.
 - Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.
 - The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
 - The crude **vinyl carbamate** is purified by column chromatography or recrystallization.

Yield: Moderate.

Ruthenium-Catalyzed Synthesis from Acetylene and Carbon Dioxide

This method represents a more atom-economical and "greener" approach to **vinyl carbamates**, utilizing readily available starting materials.

Reaction Scheme:



(Note: This scheme shows the synthesis of a substituted **vinyl carbamate**. For the parent **vinyl carbamate**, R would be H, which can be challenging under these conditions.)

Experimental Protocol (General):

- Materials: Acetylene gas, carbon dioxide, a secondary amine (for substituted vinyl carbamates), a suitable ruthenium catalyst (e.g., a ruthenium-phosphine complex), and a high-pressure reactor.[19][20][21][22]
- Procedure:
 - A high-pressure reactor is charged with the ruthenium catalyst and a solvent.
 - The amine is added to the reactor.
 - The reactor is sealed, purged with carbon dioxide, and then pressurized with a mixture of acetylene and carbon dioxide.
 - The reaction mixture is heated and stirred for a specified period.
 - After cooling and venting the gases, the reaction mixture is worked up by removing the solvent and purifying the product by chromatography.

Yield: Variable, depending on the catalyst and reaction conditions.

Reactivity and Stability

Vinyl carbamate is a moderately stable compound but can undergo polymerization, especially in the presence of initiators or upon heating. As a carbamate ester, it is susceptible to hydrolysis under acidic or basic conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][23]

Metabolic Pathway and Carcinogenicity

Vinyl carbamate is a known carcinogen, and its toxicity is attributed to its metabolic activation to a reactive epoxide intermediate, **vinyl carbamate** epoxide.[24][25] This metabolic activation is primarily mediated by cytochrome P450 enzymes in the liver. The resulting epoxide is a potent electrophile that can react with nucleophilic sites on macromolecules, including DNA, to



form covalent adducts. These DNA adducts can lead to mutations and initiate the process of carcinogenesis.

Metabolic Activation and DNA Adduct Formation

The following diagram illustrates the metabolic activation pathway of **vinyl carbamate** and its subsequent reaction with DNA.



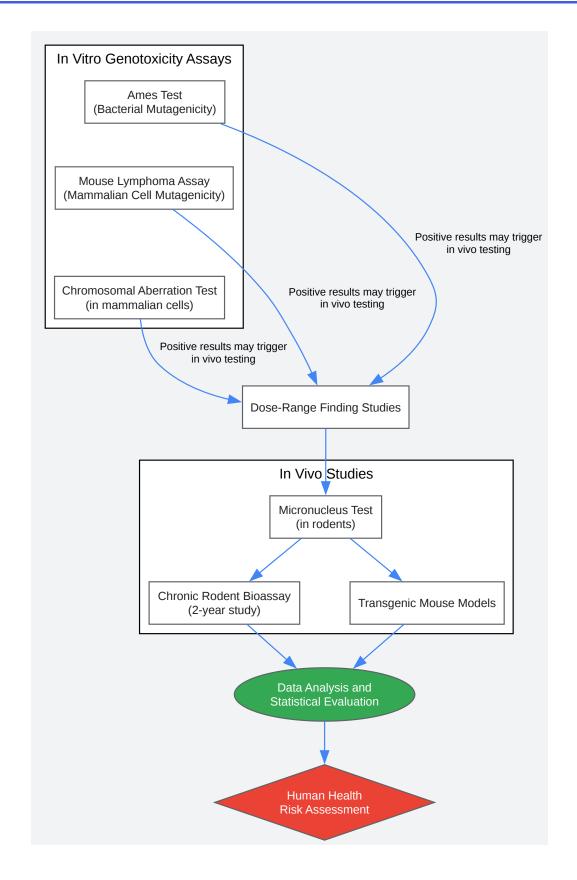
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Metabolic activation of **vinyl carbamate** to a carcinogenic epoxide.

Experimental Workflow for Carcinogenicity Testing

The assessment of the carcinogenic potential of a chemical like **vinyl carbamate** typically follows a structured workflow involving a series of in vitro and in vivo studies.





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A typical workflow for assessing the carcinogenicity of a chemical compound.



Applications in Research and Drug Development

Despite its toxicity, **vinyl carbamate** serves as a valuable research tool. It is used in animal models to induce tumors, providing a means to study the mechanisms of carcinogenesis and to evaluate the efficacy of potential chemotherapeutic agents.[3]

The chemistry of **vinyl carbamate**s is also relevant to drug development. The carbamate functional group is present in numerous pharmaceutical compounds, and understanding the synthesis and reactivity of simple carbamates like **vinyl carbamate** can inform the design of more complex drug molecules.[4] The vinyl group can also be a handle for further functionalization or polymerization.

Safety and Handling

Vinyl carbamate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. It is a suspected carcinogen and mutagen. All waste containing **vinyl carbamate** should be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and properties of **vinyl carbamate**. The detailed experimental protocols, tabulated data, and visualizations of its metabolic pathway and carcinogenicity testing workflow are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of the chemistry and biology of **vinyl carbamate** is essential for its safe handling and for leveraging its properties in scientific research.

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